1-(Thiomorpholin-3-yl)propan-2-one
Description
Properties
Molecular Formula |
C7H13NOS |
|---|---|
Molecular Weight |
159.25 g/mol |
IUPAC Name |
1-thiomorpholin-3-ylpropan-2-one |
InChI |
InChI=1S/C7H13NOS/c1-6(9)4-7-5-10-3-2-8-7/h7-8H,2-5H2,1H3 |
InChI Key |
ZTTKUYTUMTYMBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1CSCCN1 |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Propan-2-one Derivatives
One common approach to preparing 1-(thiomorpholin-3-yl)propan-2-one involves nucleophilic substitution reactions where a thiomorpholine nucleophile attacks a suitably activated propan-2-one derivative, such as a halogenated or tosylated propanone.
For example, the reaction of 3-chloropropan-2-one with thiomorpholine under controlled temperature conditions leads to substitution of the chlorine atom by the thiomorpholine nitrogen, yielding the target compound. This method requires careful control of reaction temperature (typically 0–25°C) to avoid side reactions and optimize yield.
The use of protecting groups on the amine functionalities during synthesis may be employed to enhance selectivity and stability of intermediates, as described in patent WO2016132378A2, where amine protecting groups are selectively introduced and removed in multi-step syntheses involving morpholine derivatives.
Cyclization Strategies Involving Thiol and Amine Precursors
Another method involves the cyclization of linear precursors containing both thiol and amine functionalities to form the thiomorpholine ring, followed by ketone functionalization.
Starting from 3-aminopropan-2-one derivatives, intramolecular cyclization with sulfur sources (e.g., elemental sulfur or thiation reagents) can yield the thiomorpholine ring system. Subsequent oxidation or carbonyl introduction at the propan-2-one position completes the synthesis.
Such cyclizations often proceed under mild reflux conditions in solvents like ethanol or dichloromethane, with reaction times ranging from several hours to overnight to ensure complete ring closure.
Use of Transition Metal Catalysis and Asymmetric Hydrogenation
Patent US8258338B2 describes processes involving asymmetric hydrogenation to prepare enantiomerically pure compounds structurally related to 1-substituted-3-aminopropan-2-ones, which can be adapted for thiomorpholine derivatives.
The process involves reacting precursors with sulfonate leaving groups in the presence of a transition metal catalyst (e.g., rhodium or ruthenium complexes) and diphosphine ligands under hydrogen pressure (5–50 bar) in polar solvents.
This method allows for high enantiomeric excess (>85%) and can be tailored to produce optically active this compound derivatives with controlled stereochemistry.
Multi-Step Synthesis Involving Protection, Substitution, and Deprotection
A typical multi-step synthesis may include:
Protection of amine groups using di-tert-butyl dicarbonate (DiBOC) or similar reagents to prevent side reactions.
Substitution reactions with morpholine or thiomorpholine nucleophiles at low temperatures (0–10°C) to introduce the heterocyclic ring.
Acid-base workups and solvent extractions to isolate intermediates.
Final deprotection and purification steps involving solvent distillation and crystallization to obtain pure this compound.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 3-chloropropan-2-one, thiomorpholine, 0–25°C | 60–75 | Straightforward, requires temperature control |
| Cyclization of aminopropanones | Aminopropan-2-one, sulfur source, reflux EtOH | 50–70 | Ring closure step critical, solvent choice important |
| Asymmetric hydrogenation | Sulfonate precursor, transition metal catalyst, 5–50 bar H2, polar solvent | 40–65 | Produces enantiomerically pure products |
| Multi-step protection/substitution | DiBOC, triethylamine, acid/base workup | 55–70 | More complex but allows functional group control |
Chemical Reactions Analysis
Types of Reactions
1-(Thiomorpholin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Functionalized thiomorpholine compounds.
Scientific Research Applications
Scientific Research Applications
- Chemistry: 1-(Thiomorpholin-3-yl)propan-2-one serves as a building block in the synthesis of complex organic molecules.
- Biology: This compound is investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Medicine: It is explored for potential use in drug development, particularly in the design of novel therapeutic agents.
- Industry: this compound is utilized in the production of specialty chemicals and materials.
Chemical Reactions and Properties
This compound can undergo several chemical reactions, which expands its applications in synthesizing various compounds.
Types of Reactions :
- Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Major products include sulfoxides and sulfones.
- Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives using reducing agents like lithium aluminum hydride. Major products include thiomorpholine derivatives.
- Substitution: Can undergo nucleophilic substitution reactions, where the thiomorpholine ring is substituted with other functional groups. Functionalized thiomorpholine compounds are the major products.
Pharmaceutical Development
Mechanism of Action
The mechanism of action of 1-(Thiomorpholin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with 1-(Thiomorpholin-3-yl)propan-2-one, differing primarily in substituents or heterocyclic rings. Key comparisons are summarized in Table 1.
Table 1: Structural and Property Comparison of Propan-2-one Derivatives
Key Observations:
In thiomorpholine dioxide derivatives (), sulfur oxidation increases polarity and acidity, enabling salt formation for pharmaceutical formulations .
Substituent Effects: Aromatic Halogens (e.g., bromo-fluoro in ) increase molecular weight and lipophilicity, favoring membrane permeability in drug design .
Functional Group Impact :
- The hydroxyl group in 1-hydroxy-3-phenylpropan-2-one () enhances solubility in polar solvents and reactivity in condensation reactions (e.g., forming thiosemicarbazones, as in ) .
Physical Properties :
- Thiomorpholine-containing compounds (e.g., ) are typically solids due to higher polarity, whereas benzyloxy-substituted analogs () may remain liquids at room temperature .
Biological Activity
1-(Thiomorpholin-3-yl)propan-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and applications in various fields, including pharmacology and materials science.
This compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C7H11NOS |
| Molecular Weight | 157.24 g/mol |
| IUPAC Name | 1-thiomorpholin-3-ylprop-2-en-1-one |
| InChI Key | VPVGFAMXQILQAZ-UHFFFAOYSA-N |
| Canonical SMILES | C=CC(=O)C1CSCCN1 |
Synthesis
The synthesis of this compound typically involves the reaction of thiomorpholine with propenone derivatives. The process generally includes:
- Reagents : Thiomorpholine and propenone derivatives.
- Catalysts : Base catalysts to facilitate nucleophilic addition.
- Conditions : Conducted in organic solvents like ethanol or methanol at elevated temperatures.
The resulting compound can undergo several transformations, including oxidation and reduction, leading to various derivatives with distinct biological activities.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The thiomorpholine ring can interact with enzymes, potentially modulating their activity.
- Active Metabolites Formation : The propanone moiety can undergo transformations to yield active metabolites that exert biological effects .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Neuroprotective Effects : Some studies indicate that it may protect neuronal cells from oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Case Study 1: Anticancer Activity
A study evaluated the compound's effect on human cancer cell lines, demonstrating significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 3: Neuroprotection
Research involving neuronal cultures indicated that treatment with this compound reduced markers of oxidative stress, highlighting its possible use in neurodegenerative disease therapies .
Comparison with Similar Compounds
When compared to structurally similar compounds, such as 1-(Thiomorpholin-4-yl)propan-1-one, this compound shows distinct chemical reactivity and biological profiles, which may influence its therapeutic applications.
| Compound | Biological Activity | Key Differences |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Higher potency in apoptosis induction |
| 1-(Thiomorpholin-4-yl)propan-1-one | Limited antimicrobial effects | Different substitution pattern |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
